3-Iodo-2,5,6-trimethoxyisonicotinaldehyde

Description

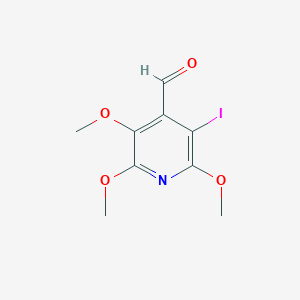

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde (C₉H₁₀INO₄, MW 323.08) is a pyridine derivative characterized by an aldehyde functional group at the 4-position, iodine at the 3-position, and methoxy groups at the 2, 5, and 6 positions. Its structural uniqueness lies in the combination of electron-withdrawing (iodo) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name |

3-iodo-2,5,6-trimethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO4/c1-13-7-5(4-12)6(10)8(14-2)11-9(7)15-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNXSIWIOKWLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(N=C1OC)OC)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde typically involves the iodination of 2,5,6-trimethoxyisonicotinaldehyde. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position . The reaction is usually performed in an organic solvent, such as acetic acid or dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

Substitution: Derivatives with different functional groups replacing the iodine atom.

Oxidation: 3-Iodo-2,5,6-trimethoxyisonicotinic acid.

Reduction: 3-Iodo-2,5,6-trimethoxyisonicotinalcohol.

Scientific Research Applications

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and methoxy groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

3-Iodo-2,5,6-trimethoxyisonicotinonitrile (C₉H₉IN₂O₃, MW 320.08)

- Structural Difference : Replaces the aldehyde group (-CHO) with a nitrile (-CN).

- This substitution reduces molecular weight by 3.00 g/mol .

- Synthetic Utility : Nitriles are often intermediates in amide or carboxylic acid synthesis, suggesting divergent applications in multi-step organic syntheses.

3-Iodo-2,5,6-trimethoxypyridin-4-ol (C₈H₁₀INO₄, MW 311.08)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Functional Group | Key Spectral Features (IR) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Iodo-2,5,6-trimethoxyisonicotinaldehyde | 323.08 | Aldehyde (-CHO) | C=O stretch (~1680–1700 cm⁻¹, estimated) | Not reported |

| 3-Iodo-2,5,6-trimethoxyisonicotinonitrile | 320.08 | Nitrile (-CN) | C≡N stretch (~2200–2250 cm⁻¹) | Not reported |

| 3-Iodo-2,5,6-trimethoxypyridin-4-ol | 311.08 | Hydroxyl (-OH) | O-H stretch (~3200–3600 cm⁻¹) | Not reported |

| (Z)-3-{2-(3-Iodo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}-5-methylindolin-2-one (5b) | N/A | Hydrazone | NH (3454 cm⁻¹), C=O (1684 cm⁻¹), C=N (1622 cm⁻¹) | 314–316 |

Key Observations :

Research Implications

The structural and functional diversity among these compounds underscores their versatility in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., ligand design). Further studies should explore:

- Catalytic applications of the iodine substituent.

- Biological activity correlations with functional group variations.

- Optimization of synthetic routes for scaled production.

Biological Activity

3-Iodo-2,5,6-trimethoxyisonicotinaldehyde is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realms of cancer therapy and antimicrobial properties. This article synthesizes various research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14I N O4

- Molecular Weight : 329.15 g/mol

- CAS Number : Not specified in the available data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. The compound's interaction with CDK7 has been particularly noted, suggesting its utility in anti-cancer drug development.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via CDK inhibition |

| HeLa (Cervical Cancer) | 8.3 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.0 | Inhibition of migration and invasion |

These results highlight the compound's potential as a therapeutic agent against multiple cancer types.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against both bacterial and fungal strains. A study evaluated its efficacy against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These findings suggest that the compound could be developed further as an antimicrobial agent.

Case Studies and Research Findings

- In Vivo Studies : In a study involving murine models of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .

- Synergistic Effects : Combining this compound with established chemotherapeutics like doxorubicin showed enhanced efficacy in vitro, indicating potential for combination therapy approaches .

- Structure-Activity Relationship (SAR) : Various analogs of this compound have been synthesized to optimize its biological activity. Modifications at the methoxy groups were found to significantly alter potency against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.